(R)-tert-butyl 3-(acetylthio)piperidine-1-carboxylate

Catalog No.
S8528746
CAS No.
M.F
C12H21NO3S
M. Wt
259.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-tert-butyl 3-(acetylthio)piperidine-1-carboxyl...

Product Name

(R)-tert-butyl 3-(acetylthio)piperidine-1-carboxylate

IUPAC Name

tert-butyl (3R)-3-acetylsulfanylpiperidine-1-carboxylate

Molecular Formula

C12H21NO3S

Molecular Weight

259.37 g/mol

InChI

InChI=1S/C12H21NO3S/c1-9(14)17-10-6-5-7-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3/t10-/m1/s1

InChI Key

LGDAYHSPCJKPMY-SNVBAGLBSA-N

SMILES

CC(=O)SC1CCCN(C1)C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)SC1CCCN(C1)C(=O)OC(C)(C)C

Isomeric SMILES

CC(=O)S[C@@H]1CCCN(C1)C(=O)OC(C)(C)C

(R)-tert-butyl 3-(acetylthio)piperidine-1-carboxylate is a chiral compound characterized by its unique piperidine ring structure, which includes an acetylthio group at the 3-position and a tert-butyl ester at the carboxylate end. This compound has the molecular formula C₁₅H₂₃NO₂S and a molecular weight of approximately 285.41 g/mol. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Due to its functional groups:

  • Nucleophilic Substitution: The acetylthio group can undergo nucleophilic substitution reactions, which may be useful in synthesizing more complex molecules.
  • Ester Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  • Reductive Reactions: The acetylthio group may be reduced to form a thiol, which could further react with electrophiles.

Research indicates that compounds similar to (R)-tert-butyl 3-(acetylthio)piperidine-1-carboxylate exhibit significant biological activity. For instance, derivatives of piperidine have been studied for their potential as analgesics and anti-inflammatory agents. The presence of the acetylthio moiety may enhance its interaction with biological targets, possibly increasing its pharmacological efficacy.

Synthesis of (R)-tert-butyl 3-(acetylthio)piperidine-1-carboxylate can be achieved through several methods:

  • Direct Acetylation: Starting from tert-butyl 3-aminopiperidine-1-carboxylate, the acetylthio group can be introduced via acetylation using acetyl chloride or acetic anhydride in the presence of a base.
  • Microwave-Assisted Synthesis: Recent methods utilize microwave irradiation to accelerate the reaction between tert-butyl piperidine derivatives and thioacetic acid or its derivatives, yielding higher purity and better yields in shorter reaction times .
  • Multi-Step Synthesis: Involves initial formation of the piperidine ring followed by sequential functionalization to introduce the tert-butyl and acetylthio groups.

(R)-tert-butyl 3-(acetylthio)piperidine-1-carboxylate serves as an important intermediate in pharmaceutical chemistry. Its applications include:

  • Drug Development: Used in synthesizing novel compounds with potential therapeutic effects.
  • Chemical Probes: Acts as a building block for developing chemical probes in biological studies.
  • Research: Utilized in academic research to explore structure-activity relationships in medicinal chemistry.

Studies on similar compounds have shown that they can interact with various biological receptors and enzymes. For instance, piperidine derivatives have been noted for their ability to modulate neurotransmitter systems, potentially affecting pain pathways and inflammatory responses. Further investigation into (R)-tert-butyl 3-(acetylthio)piperidine-1-carboxylate could reveal specific interactions that contribute to its biological activity.

Several compounds share structural similarities with (R)-tert-butyl 3-(acetylthio)piperidine-1-carboxylate. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
(R)-tert-butyl 3-(acetylthio)piperidine-1-carboxylatePiperidine derivativeAcetylthio group enhances reactivity
Tert-butyl 3-aminopiperidine-1-carboxylatePiperidine derivativeLacks the acetylthio group; more basic properties
Tert-butyl 4-(2-methylpyridin-4-yl)piperidine-1-carboxylateSubstituted piperidineContains a pyridine ring; different pharmacological profile
Tert-butyl 3-(phenethyl)carbamateCarbamate derivativeDifferent functional group; used in neuropharmacology

These comparisons illustrate how (R)-tert-butyl 3-(acetylthio)piperidine-1-carboxylate stands out due to its specific functional groups that may influence its reactivity and biological properties uniquely compared to other related compounds.

Core Piperidine Scaffold

The piperidine ring is a saturated heterocycle with one nitrogen atom, conferring structural rigidity and hydrogen-bonding capabilities. This scaffold is prevalent in pharmaceuticals, including antipsychotics (e.g., risperidone) and analgesics (e.g., fentanyl). In (R)-tert-butyl 3-(acetylthio)piperidine-1-carboxylate, the ring adopts a chair conformation, minimizing steric strain between the acetylthio and tert-butyl groups.

Key Structural Features:

  • Tert-Butyl Carbamate (Boc Group): The Boc group at the 1-position enhances solubility in organic solvents and protects the amine during synthetic steps.
  • Acetylthio Substituent: The -SAc group at the 3-position increases lipophilicity compared to free thiols, improving metabolic stability and enabling covalent binding to biological targets.
PropertyValue/DescriptionSource
Molecular FormulaC₁₂H₂₁NO₃S
Molecular Weight251.37 g/mol
Boiling Point312.4±35.0 °C (Predicted)
Density1.052±0.06 g/cm³

Functional Group Interactions

The acetylthio group participates in nucleophilic reactions, enabling:

  • Covalent Inhibition: Forms disulfide bonds with cysteine residues in enzymes (e.g., proteases).
  • Prodrug Activation: Enzymatic hydrolysis releases free thiols in vivo, enhancing bioavailability.

The tert-butyl carbamate group is stable under basic conditions but cleaved by acids, facilitating deprotection in multi-step syntheses.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

259.12421471 g/mol

Monoisotopic Mass

259.12421471 g/mol

Heavy Atom Count

17

Dates

Last modified: 02-18-2024

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